2-Methyl-1-Tosyl-Aziridine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-Methyl-1-Tosyl-Aziridine and related compounds involves key steps such as imination, aziridination, and the use of specific reagents to introduce the tosyl group. For instance, the reaction of N-tosylaziridines with nickel complexes demonstrates the oxidative-addition and reductive-elimination reactions, crucial for breaking and making C-N bonds, leading to azametallacyclobutane complexes (Lin, Clough, & Hillhouse, 2002). Additionally, asymmetric synthesis of disubstituted N-tosyl aziridines showcases the use of chiral auxiliaries and bases for high enantiomeric purity (Solladié-Cavallo, Roje, Welter, & Sunjic, 2004).

Molecular Structure Analysis

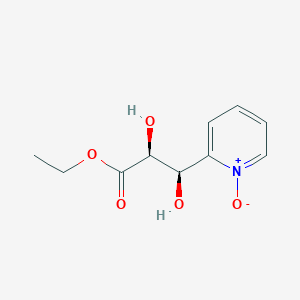

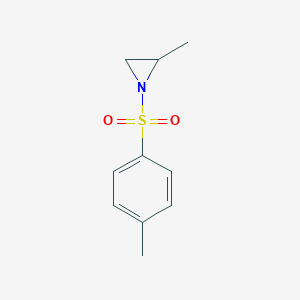

The molecular structure of 2-Methyl-1-Tosyl-Aziridine is characterized by a three-membered ring containing nitrogen, with a methyl group and a tosyl group attached. This structure is significant because the strain in the three-membered ring and the electronic effects of the tosyl group influence its reactivity. X-ray analysis has been utilized to determine the configurations of synthesized aziridines, confirming the structural assignments and understanding the stereochemistry involved in their reactions (Solladié-Cavallo et al., 2004).

Chemical Reactions and Properties

2-Methyl-1-Tosyl-Aziridine undergoes various chemical reactions, including nucleophilic ring opening, which is a pivotal reaction for the synthesis of amino compounds and other nitrogen-containing molecules. The presence of the tosyl group significantly impacts the reactivity, making it a versatile intermediate for synthesizing complex structures. For example, nucleophilic ring opening of aziridine-2-carboxylates with Wittig reagents has been explored for the synthesis of unsaturated amino acids, highlighting the compound's utility in producing optically pure compounds (Baldwin, Adlington, & Robinson, 1987).

Physical Properties Analysis

The physical properties of 2-Methyl-1-Tosyl-Aziridine, such as melting point, boiling point, and solubility, are influenced by the molecular structure. These properties are crucial for determining the conditions under which the compound can be synthesized, manipulated, and applied in various reactions. While specific physical property data for 2-Methyl-1-Tosyl-Aziridine might not be readily available, the general trends observed in aziridines suggest that such compounds are typically reactive solids or liquids under standard conditions.

Chemical Properties Analysis

The chemical properties of 2-Methyl-1-Tosyl-Aziridine reflect its reactivity and potential for transformation into a wide range of other chemical entities. Its ability to undergo ring opening, participate in cycloaddition reactions, and serve as a precursor for the synthesis of amino acids and other nitrogen-containing compounds demonstrates its significant chemical versatility. The interaction with nickel complexes and the formation of azametallacyclobutane complexes underscore the compound's role in facilitating complex chemical transformations (Lin et al., 2002).

Wissenschaftliche Forschungsanwendungen

Immunological Applications : A derivative of aziridine, 2-hydroxy-methyl-1-(N-phtaloyltryptophyl) aziridine, has been shown to stimulate human lymphocyte proliferation and interleukin secretion, potentially aiding in non-specific cell-mediated immune responses (Baba Ahmed et al., 2008).

Synthesis of Amino Acids and Other Compounds : Tosyl-aziridine-2-t-butyl carboxylate, synthesized from Tos-Ser-O-tBu under Mitsunobu conditions, serves as a valuable precursor for α- and β-amino acids and other synthetic targets (Solomon et al., 1996).

Preparation of Difluoromethyl-β-tryptamine Analogues : N-Tosyl-2-(difluoromethyl)aziridine is used to prepare difluoromethyl-β-tryptamine analogues with excellent yield and regioselectivity (Kurosato et al., 2015).

Stereocontrol in Synthesis : A stereoselective approach has been developed for synthesizing cis- and trans-2-(methyl/phenyl)-3-(trifluoromethyl)aziridines, enabling specific ring opening by various nucleophiles (Moens et al., 2014).

Polymerization Applications : Organocatalytic ring-opening polymerization of N-tosyl aziridines has been explored as a metal-free route to poly(aziridine)s and related block copolymers (Bakkali-Hassani et al., 2016).

Antimalarial Pharmacophores : Microwave-assisted ring opening of 2-(aminomethyl)aziridines to 1,2,3-triaminopropanes shows potential as novel antimalarial pharmacophores (D’hooghe et al., 2011).

Asymmetric Synthesis of Natural Products : Stable bicyclic aziridinium ions have been prepared, offering efficient routes for asymmetric synthesis of biologically important natural products (Choi et al., 2017).

Ring-Opening Reactions : N-tosyl aziridines can be opened efficiently with amines and water, yielding amino alcohols under mild conditions (Chakraborty et al., 2003).

Synthesis of Enantiomerically Pure Compounds : A method for preparing N-tosyl aziridine-2-carboxylate methyl esters and aziridine-2-carboxamide with enantiomerically pure compounds has been developed (Marzorati et al., 2007).

Nucleophilic Ring Opening for Amino Acids Synthesis : Nucleophilic ring opening of aziridine-2-carboxylates with Wittig reagents has been utilized for an enantioefficient synthesis of unsaturated amino acids (Baldwin et al., 1987).

Safety And Hazards

Zukünftige Richtungen

Aziridines are widely used to synthesize versatile building blocks including tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones . These enable the further construction of a variety of biologically and pharmaceutically important drugs . The living anionic polymerization of activated aziridines is a promising area of research .

Eigenschaften

IUPAC Name |

2-methyl-1-(4-methylphenyl)sulfonylaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-8-3-5-10(6-4-8)14(12,13)11-7-9(11)2/h3-6,9H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZLZRGBQZRSJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN1S(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337823 | |

| Record name | 2-Methyl-1-Tosyl-Aziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-Tosyl-Aziridine | |

CAS RN |

119461-40-4 | |

| Record name | 2-Methyl-1-Tosyl-Aziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B23927.png)

![1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione](/img/structure/B23939.png)

![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate](/img/structure/B23971.png)